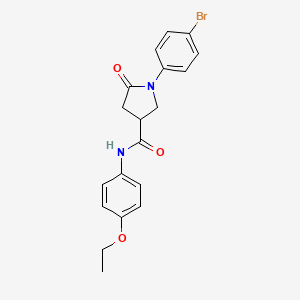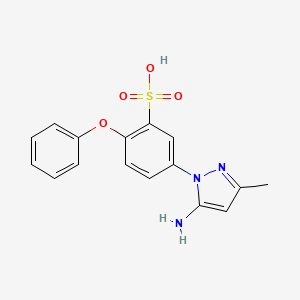
5-(5-amino-3-methyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5-amino-3-methyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is commonly referred to as AMPPS and has been studied extensively for its unique properties and potential uses.
作用机制
The mechanism of action of AMPPS is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. In cancer cells, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammatory cells, it has been shown to inhibit the production of inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
AMPPS has been shown to have various biochemical and physiological effects on cells and organisms. In cancer cells, it has been shown to induce DNA damage and inhibit DNA repair mechanisms. In inflammatory cells, it has been shown to inhibit the production of reactive oxygen species and nitric oxide. In plants, it has been shown to stimulate root growth and increase crop yield.
实验室实验的优点和局限性
One of the main advantages of using AMPPS in lab experiments is its unique properties and potential applications in various fields. It is also relatively easy to synthesize and purify, making it readily available for research. However, one of the limitations of using AMPPS is its potential toxicity and side effects, which can limit its use in certain experiments.
未来方向
There are numerous future directions for the research and application of AMPPS. In medicine, further studies are needed to elucidate its mechanism of action and potential uses as a therapeutic agent. In agriculture, more research is needed to determine its efficacy as a growth regulator and herbicide. In material science, further studies are needed to explore its potential uses as a building block for the synthesis of various materials and polymers. Overall, the potential applications of AMPPS are vast and further research is needed to fully understand its properties and potential uses.
合成方法
The synthesis of AMPPS involves a series of chemical reactions that require the use of specialized equipment and chemicals. One of the most common methods of synthesizing AMPPS is through a reaction between 5-amino-3-methyl-1H-pyrazole and 2-phenoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as recrystallization and chromatography.
科学研究应用
AMPPS has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been used as a fluorescent probe for the detection of metal ions in biological samples. In agriculture, AMPPS has been used as a growth regulator for crops and as a herbicide. In material science, it has been used as a building block for the synthesis of various polymers and materials.
属性
IUPAC Name |
5-(5-amino-3-methylpyrazol-1-yl)-2-phenoxybenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-11-9-16(17)19(18-11)12-7-8-14(15(10-12)24(20,21)22)23-13-5-3-2-4-6-13/h2-10H,17H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDHJSKHHZLSRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC(=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

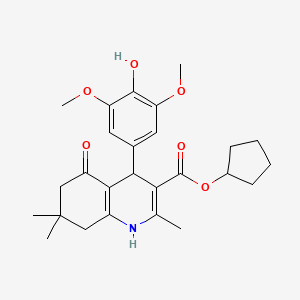
![N-[3-(4-methoxyphenyl)propyl]-6-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B5022269.png)

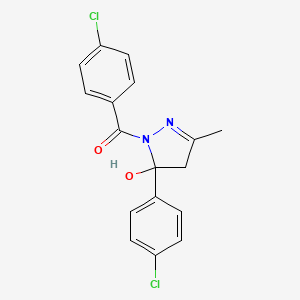
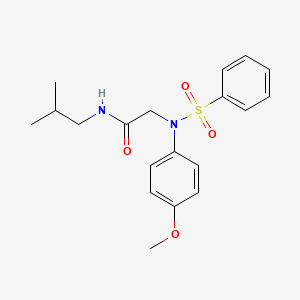
![3-(2-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B5022302.png)
![(2-methoxyphenyl){1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanone](/img/structure/B5022318.png)
![1-[2-(2,4-dichlorophenoxy)propanoyl]pyrrolidine](/img/structure/B5022326.png)
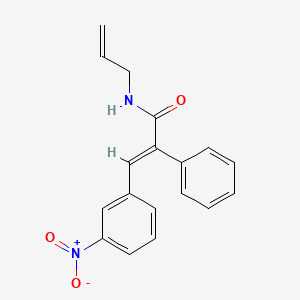
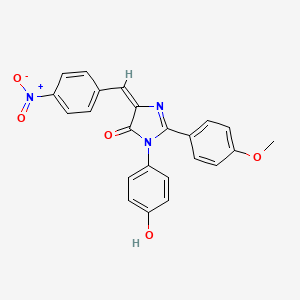
![4,8-dimethyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone](/img/structure/B5022339.png)
![1-(2,3-dimethylphenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5022343.png)
![N-(2-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)amino]benzamide](/img/structure/B5022354.png)
